1-(3-chlorophenyl)-4-[(3-isobutyl-5-isoxazolyl)carbonyl]-5-methyl-2-piperazinone
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Description
Synthesis Analysis
The synthesis of related piperazine compounds involves several chemical reactions, starting from basic phenylpiperazine structures. For instance, compounds like 1-(2,3-dichlorophenyl)piperazine are synthesized through a series of steps including alkylation, acidulation, and reduction of nitro groups, which could be analogous to the synthesis of our compound of interest (Quan, 2006).
Molecular Structure Analysis
Molecular structure analysis often employs techniques like X-ray diffraction and density functional theory (DFT). For example, the molecular structure of closely related compounds has been characterized by single-crystal X-ray diffraction and optimized at the B3LYP/6-31G(d,p) level using DFT, revealing insights into the structural properties and stabilization mechanisms through hydrogen bonds and π…π interactions (Şahin et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives can lead to the formation of various biologically active compounds. For instance, the synthesis and biological screening of related compounds reveal their moderate activity against bacteria and fungi, indicating potential applications in developing new antimicrobial agents (J.V.Guna et al., 2009).
Physical Properties Analysis
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including reactivity, stability, and interactions with biological molecules, can be explored through a combination of experimental and theoretical approaches. For example, studies on related compounds have employed quantum chemical studies to investigate their structural, electronic, and molecular properties, offering insights into their potential biological activities and interactions with receptors (Muzzaffar A Bhat et al., 2018).
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has been conducted on the synthesis and antimicrobial activities of compounds structurally similar to 1-(3-chlorophenyl)-4-[(3-isobutyl-5-isoxazolyl)carbonyl]-5-methyl-2-piperazinone. For example, Bektaş et al. (2010) synthesized novel triazole derivatives showing moderate to good antimicrobial activities against various microorganisms, highlighting the compound's potential as a base structure for developing new antimicrobial agents (Bektaş et al., 2010).
Characterization and Structural Analysis
Şahin et al. (2012) focused on the synthesis, characterization, X-ray, and DFT structures of a compound with a similar core structure, emphasizing the importance of structural analysis in understanding the chemical and physical properties of such compounds. This work contributes to the fundamental knowledge necessary for the application of these compounds in various fields (Şahin et al., 2012).
Pharmacological Applications
A study by Qin (2001) on a farnesyl transferase inhibitor, a compound structurally related to our compound of interest, provided insights into the gas-phase rearrangements and potential pharmacological applications. This research sheds light on the complex behavior of such compounds under physiological conditions, indicating potential applications in cancer therapy (Qin, 2001).
Forensic Analysis
Silva et al. (2021) developed a rapid and simple electrochemical method for the detection of 1-(3-chlorophenyl) piperazine (mCPP) in seized samples, a compound with hallucinogenic effects. This work demonstrates the potential of compounds within this chemical class for applications in forensic science, particularly in the rapid screening of seized drug samples (Silva et al., 2021).
Antifungal and Physicochemical Properties
Volkova et al. (2020) synthesized and characterized a novel antifungal compound, providing detailed thermodynamic parameters of solubility and transfer processes. This research highlights the compound's potential in developing new antifungal agents and understanding their solubility and distribution in biological systems (Volkova et al., 2020).
properties
IUPAC Name |
1-(3-chlorophenyl)-5-methyl-4-[3-(2-methylpropyl)-1,2-oxazole-5-carbonyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3/c1-12(2)7-15-9-17(26-21-15)19(25)22-11-18(24)23(10-13(22)3)16-6-4-5-14(20)8-16/h4-6,8-9,12-13H,7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBPUQXSULZCIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=CC(=NO2)CC(C)C)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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